(5aS,10bR)-5a,10b-Dihydro-2-(2,3,4,5,6-pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium Tetrafluoroborate (5aS,10bR)-5a,10b-Dihydro-2-(2,3,4,5,6-pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium Tetrafluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13644437
InChI: InChI=1S/C18H11F5N3O.BF3.FH/c19-12-13(20)15(22)18(16(23)14(12)21)26-7-25-11(24-26)6-27-10-5-8-3-1-2-4-9(8)17(10)25;2-1(3)4;/h1-4,7,10,17H,5-6H2;;1H/q+1;;/p-1/t10-,17+;;/m0../s1
SMILES: B(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C(=C(C(=C5F)F)F)F)F.[F-]
Molecular Formula: C18H11BF9N3O
Molecular Weight: 467.1 g/mol

(5aS,10bR)-5a,10b-Dihydro-2-(2,3,4,5,6-pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium Tetrafluoroborate

CAS No.:

Cat. No.: VC13644437

Molecular Formula: C18H11BF9N3O

Molecular Weight: 467.1 g/mol

* For research use only. Not for human or veterinary use.

(5aS,10bR)-5a,10b-Dihydro-2-(2,3,4,5,6-pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium Tetrafluoroborate -

Specification

Molecular Formula C18H11BF9N3O
Molecular Weight 467.1 g/mol
IUPAC Name (1R,9S)-4-(2,3,4,5,6-pentafluorophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;trifluoroborane;fluoride
Standard InChI InChI=1S/C18H11F5N3O.BF3.FH/c19-12-13(20)15(22)18(16(23)14(12)21)26-7-25-11(24-26)6-27-10-5-8-3-1-2-4-9(8)17(10)25;2-1(3)4;/h1-4,7,10,17H,5-6H2;;1H/q+1;;/p-1/t10-,17+;;/m0../s1
Standard InChI Key CTQXIFOWLBPBGU-HAZXGQKRSA-M
Isomeric SMILES B(F)(F)F.C1[C@H]2[C@@H](C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C(=C(C(=C5F)F)F)F)F.[F-]
SMILES B(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C(=C(C(=C5F)F)F)F)F.[F-]
Canonical SMILES B(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C(=C(C(=C5F)F)F)F)F.[F-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the class of cationic heterocycles, featuring a polycyclic framework comprising an indeno[2,1-b]triazolo[4,3-d] oxazinium core. The (5aS,10bR) stereochemical designation specifies the absolute configuration of the two chiral centers at positions 5a and 10b, which are critical for its enantioselective behavior . The pentafluorophenyl group at position 2 introduces strong electron-withdrawing characteristics, while the tetrafluoroborate (BF4\text{BF}_4^-) counterion ensures solubility in polar aprotic solvents .

Table 1: Key Identifiers and Properties

PropertyValueSource Citation
CAS Registry Number740816-14-2
Molecular FormulaC18H10BF9N3O\text{C}_{18}\text{H}_{10}\text{BF}_9\text{N}_3\text{O}
Molecular Weight467.1 g/mol
Synonyms(5aS,10bR)-2-(Perfluorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b] triazolo[4,3-d] oxazin-11-ium tetrafluoroborate; 2-Pentafluorophenyl-6.10b-dihydro-4H,5aH-5-oxo-3,10c-diaza-2-azoniacyclopenta[c]fluorene tetrafluoroborate

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting with the condensation of indenol derivatives with triazole precursors. A pivotal step is the stereoselective cyclization to establish the (5aS,10bR) configuration, often achieved via chiral auxiliaries or asymmetric catalysis . The pentafluorophenyl group is introduced early in the synthesis through nucleophilic aromatic substitution or cross-coupling reactions, leveraging the fluorine atoms' activation of the aryl ring .

Crystallographic Insights

X-ray diffraction studies of analogous compounds (e.g., the phenyl-substituted variant, CAS 463326-74-1) reveal a planar indeno-triazolo-oxazinium core with slight puckering at the oxazinium ring . The tetrafluoroborate anion occupies a position orthogonal to the cationic plane, minimizing steric clashes with the pentafluorophenyl group .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in dichloromethane, acetonitrile, and dimethyl sulfoxide, but is insoluble in nonpolar solvents like hexane . Thermal gravimetric analysis indicates decomposition above 250°C, with the tetrafluoroborate anion dissociating at elevated temperatures .

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR} (400 MHz, CD3_3CN): Signals between δ 6.8–7.2 ppm correspond to aromatic protons on the indeno moiety, while the pentafluorophenyl group is silent due to quadrupolar relaxation of 19F^{19}\text{F} nuclei .

  • 19F NMR^{19}\text{F NMR}: Distinct resonances for the five fluorine atoms on the aryl group appear as a multiplet at δ -142 to -156 ppm .

Applications in Asymmetric Catalysis

Chiral Lewis Acid Catalysis

The (5aS,10bR) configuration renders this compound effective as a chiral Lewis acid catalyst. In Diels-Alder reactions, it facilitates enantioselective cycloadditions with enantiomeric excess (eeee) values exceeding 90% . The pentafluorophenyl group enhances electrophilicity at the metal center (e.g., when coordinated to Mg2+^{2+} ), accelerating substrate activation .

Table 2: Catalytic Performance in Model Reactions

Reaction TypeSubstrateeeee (%)Yield (%)Conditions
Diels-Alder CycloadditionCyclopentadiene + Methyl Vinyl Ketone9285CH2_2Cl2_2, -20°C
Aldol CondensationBenzaldehyde + Acetone8878THF, 25°C

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